molecular formula C42H62N8O7S B228019 Bottromycin CAS No. 15005-62-6

Bottromycin

Cat. No. B228019
CAS RN: 15005-62-6
M. Wt: 823.1 g/mol
InChI Key: KSIZLOPUXFSFNR-UHFFFAOYSA-N
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Description

Bottromycin is a macrocyclic peptide with antibiotic activity . It was first discovered in 1957 as a natural product isolated from Streptomyces bottropensis . It has been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) among other Gram-positive bacteria and mycoplasma . Bottromycin is structurally distinct from both vancomycin, a glycopeptide antibiotic, and methicillin, a beta-lactam antibiotic .


Synthesis Analysis

Bottromycins are produced by several Streptomyces species . They belong to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . Major advances in total synthesis and understanding of bottromycin biosynthesis were achieved in recent years (2009–2020) .


Molecular Structure Analysis

The structure of bottromycin contains a unique four-amino acid macrocycle formed via a rare amidine linkage, C-methylation, and a D-amino acid . The absolute stereochemistry at several chiral centers has been determined as of 2009 . In 2012, a three-dimensional solution structure of bottromycin was published .


Chemical Reactions Analysis

By hydrolysis of the natural product with conc. HCl, Waisvisz et al. obtained a “sulfur-containing amino acid”, which unfortunately showed no optical activity . Umezawa’s group subsequently obtained an optically active amino acid ([ α] 18 D: +9) by hydrolyzing the antibiotic with acetic anhydride .


Physical And Chemical Properties Analysis

The chemical formula of Bottromycin is C42H62N8O7S and its molar mass is 823.05608 g.mol −1 .

Scientific Research Applications

  • Biosynthesis and Genetic Engineering : Bottromycins are a promising class of antibiotics that bind to the A-site of the bacterial ribosome, inhibiting translation and exhibiting activity against pathogens like vancomycin-resistant Enterococci. Their complex structure with unusual biosynthetic features has led to studies using synthetic biotechnology for compound modification and yield optimization, including the identification of genes involved in various methylations and macrocyclodehydration mechanisms (Huo et al., 2012).

  • Antibacterial Activity and Structural Analysis : Bottromycins, as part of the ribosomally synthesised and post-translationally modified peptide (RiPP) superfamily, show promise against multidrug-resistant pathogens. Significant advances in total synthesis and understanding of their biosynthesis were made between 2009 and 2020, providing insights into their unique macrocyclic structure formed via rare amidine linkage and C-methylation (Franz et al., 2021).

  • Posttranslational Modifications in Biosynthesis : Research has revealed that bottromycins originate from a ribosomally biosynthesised precursor, undergoing unusual posttranslational modifications, such as β-methylation and macrolactamidine formation. This knowledge sets the stage for engineered biosynthesis of novel bottromycin analogues (Gomez-Escribano et al., 2012).

  • Enzymatic Characterization for Bottromycin Biosynthesis : The characterization of the cytochrome P450 enzyme BotCYP from the bottromycin biosynthetic gene cluster has been pivotal. It enables the in vitro production of the bottromycin core scaffold, potentially aiding the generation of bottromycin analogues for compound development (Adam et al., 2020).

  • Regulatory Mechanisms in Bottromycin Biosynthesis : Studies have explored how bottromycin biosynthesis is regulated, identifying internal transcriptional start sites and modulators that specifically affect the expression of certain biosynthetic genes. This understanding could help develop strategies to increase bottromycin yields (Vior et al., 2020).

  • Recent Advancements in Understanding Biosynthetic Pathway : New studies have provided detailed insights into the biosynthetic pathway of bottromycin, including biochemically and structurally characterized enzymes and peptide–protein interactions. This knowledge forms a basis for creating novel bottromycin variants for therapeutic applications (Mahanta et al., 2022).

Safety And Hazards

Although bottromycin exhibits antibacterial activity in vitro, it has not yet been developed as a clinical antibiotic, potentially due to its poor stability in blood plasma .

Future Directions

To increase its stability in vivo, some bottromycin derivatives have been explored . An understanding of how bottromycin biosynthesis is regulated could aid the development of strategies to increase titres .

properties

IUPAC Name

methyl 3-[[2-[[2-[(6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl)amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZLOPUXFSFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bottromycin

CAS RN

15005-62-6
Record name Bottromycin A(2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015005626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
912
Citations
T Otaka, A Kaji - Journal of Biological Chemistry, 1976 - Elsevier
… The understanding of the mode of action of bottromycin A,, however, … that bottromycin A, releases aminoacyl- or peptidyl-tRNA from the A site and propose that this action of bottromycin A…
Number of citations: 48 www.sciencedirect.com
H Shimamura, H Gouda, K Nagai, T Hirose… - Angewandte …, 2009 - Wiley Online Library
… to undertake research and development of new bottromycin-based antibiotics. The gross structure … We first undertook studies to confirm the structure of bottromycin A2 (1) by using high-…
Number of citations: 73 onlinelibrary.wiley.com
T Otaka, A Kaji - FEBS letters, 1981 - core.ac.uk
… It has been shown that bottromycin AZ does not interfere with the … bottromycin AZ [4]. In view of these contradictory reports, we have attempted to relate the inhibitory effect of bottromycin …
Number of citations: 27 core.ac.uk
T Otaka, A Kaji - FEBS letters, 1983 - Wiley Online Library
… One puzzling fact about bottromycin AZ has been its relative ineffectiveness on the … that bottromycin A2 acts on the acceptor site of ribosomes, we examined the effect of bottromycin A2 …
Number of citations: 34 febs.onlinelibrary.wiley.com
JM Waisvisz, MG Van Der Hoeven… - Journal of the …, 1957 - ACS Publications
… As to whether bottromycin is a chemically pure entity the … When highly purified bottromycin preparations derived from … bottromycin, determined microbiologically, were identical and the …
Number of citations: 85 pubs.acs.org
YCHI LIN, N TANAKA - The Journal of Biochemistry, 1968 - academic.oup.com
… was not significantly affected by bottromycin A3 or its hydrazide. Bottromycin did not cause … The activity of bottromycin Aa was reversed by a high concentration of ribosomes but not by …
Number of citations: 16 academic.oup.com
WJK Crone, FJ Leeper, AW Truman - Chemical Science, 2012 - pubs.rsc.org
… cyclic antimicrobial peptide bottromycin in Streptomyces scabies. Bottromycin is active towards … amino acids in bottromycin. A number of genes were also identified that are essential for …
Number of citations: 75 pubs.rsc.org
JP Gomez-Escribano, L Song, MJ Bibb, GL Challis - Chemical Science, 2012 - pubs.rsc.org
… To investigate this hypothesis, we generated a draft genome sequence of the bottromycin … bottromycin analogues and delineate a plausible pathway for bottromycin biosynthesis. …
Number of citations: 78 pubs.rsc.org
L Huo, S Rachid, M Stadler, SC Wenzel, R Müller - Chemistry & biology, 2012 - cell.com
… and the chemical uniqueness of the bottromycin scaffold, we set out to … bottromycin A2, B2, and C2 (Lerchen et al., 2006). This work identified a ribosomal locus required for bottromycin …
Number of citations: 145 www.cell.com
Y Takahashi, H NAGANAWA, T TAKITA… - The Journal of …, 1976 - jstage.jst.go.jp
1122 THE JOURNAL OF ANTIBIOTICS OCT. 1976 ment of the fragment ions was verified by their elemental compositions obtained by high resolution mass spectrometry (Table 1). The …
Number of citations: 29 www.jstage.jst.go.jp

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